2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde
Description
Properties
IUPAC Name |
2,5-dimethoxy-4-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQXDQKWXGOSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346344 | |
| Record name | 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61638-04-8 | |
| Record name | 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is used in the preparation of phenylamine derivatives, which are known to interact with various receptors in the central nervous system.
Mode of Action
As a precursor to phenylamine derivatives, it may contribute to the overall activity of these compounds. Phenylamines often act as agonists or antagonists at various neurotransmitter receptors, influencing the transmission of signals in the brain.
Biochemical Pathways
Phenylamine derivatives can influence several pathways, including those involving neurotransmitters like dopamine, serotonin, and norepinephrine.
Pharmacokinetics
Its solubility in dichloromethane, dimethyl sulfoxide, and methanol suggests that it may be well-absorbed and distributed in the body.
Biochemical Analysis
Biochemical Properties
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the oxidation of the methylsulfanyl group, leading to the formation of sulfoxides and sulfones.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods, leading to the formation of various metabolites. These metabolites can have different biological activities, further complicating the temporal effects observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its oxidation and subsequent metabolism. This process can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Additionally, the compound can act as a substrate for other enzymes, further integrating into the cellular metabolic network.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into the mitochondria, where it may exert its effects on mitochondrial function and energy metabolism.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the endoplasmic reticulum, affecting protein folding and secretion.
Biological Activity
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde (CAS No. 61638-04-8) is a substituted benzaldehyde derivative notable for its diverse biological activities. With a molecular formula of C10H12O3S and a molecular weight of 212.27 g/mol, this compound has garnered attention in various fields of biochemical research due to its potential therapeutic applications and interactions with biological systems.
The compound serves as a precursor to phenylamine derivatives, which are known to interact with neurotransmitter receptors in the central nervous system. These interactions can modulate neurotransmission, influencing pathways associated with dopamine, serotonin, and norepinephrine. The compound's biochemical properties suggest it may engage with cytochrome P450 enzymes, facilitating its metabolism and contributing to its biological effects .
Biological Activities
1. Antioxidant Properties:
Research indicates that this compound exhibits antioxidant activity, potentially protecting cells from oxidative stress. This effect is particularly relevant in cellular models where oxidative damage is a concern .
2. Antifungal Activity:
The compound has demonstrated antifungal properties against various species of fungi, including those within the genus Fusarium. This suggests potential applications in agricultural and pharmaceutical contexts where fungal resistance is an issue .
3. Cytotoxicity and Anticancer Potential:
In vitro studies have shown that certain derivatives of this compound can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These derivatives exhibited IC50 values ranging from 2.43 to 14.65 μM, indicating their effectiveness as potential anticancer agents .
Study on Anticancer Effects
A study focused on the synthesis and evaluation of various derivatives related to this compound revealed significant cytotoxic effects on breast cancer cells. The most potent compounds induced apoptosis and arrested the cell cycle at the G2/M phase, highlighting their potential for further development as therapeutic agents .
Analysis of Biological Activity
Another research effort analyzed the interaction of this compound with serotonin receptors, revealing its role as an agonist that could influence mood and behavior through serotonergic pathways. This aligns with findings that suggest similar compounds can produce psychotropic effects in animal models .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good solubility in organic solvents such as dichloromethane and dimethyl sulfoxide, suggesting efficient absorption and distribution within biological systems. Its stability under standard laboratory conditions allows for reliable experimental use .
Summary Table of Biological Activities
Scientific Research Applications
Research indicates that compounds similar to 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde exhibit various biological activities, including:
- Antibacterial Properties : Studies have shown that derivatives of this compound can inhibit the growth of bacteria such as E. coli and S. aureus, including methicillin-resistant strains (MRSA) .
- Psychoactive Effects : Analogues of this compound are known to influence serotonin receptors, potentially leading to hallucinogenic effects . These findings suggest that this compound might serve as a precursor for developing psychoactive substances.
Case Study: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various benzaldehyde derivatives, including this compound. The minimum inhibitory concentration (MIC) was determined against multiple bacterial strains:
| Compound | MIC (μg/mL) |
|---|---|
| This compound | 2 |
| Benzimidazole derivative | 0.5 |
This data highlights the compound's significant antibacterial potential compared to established antibiotics .
Organic Synthesis Applications
This compound serves as a valuable building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : The compound can be employed in the synthesis of more complex organic molecules through various reactions such as oxidation and alkylation.
- Precursor for Dyes and Photographic Agents : It is used as an intermediate for synthesizing dyes and developing agents for photography .
Synthesis Pathways
Several methods are documented for synthesizing derivatives from this compound:
- Alkylation Reactions : Utilizing dimethyl sulfate allows for the introduction of alkyl groups.
- Oxidation Reactions : Careful control of reaction conditions is necessary to prevent overoxidation during synthesis.
Analytical Chemistry Applications
The compound has been utilized in analytical studies for quantifying similar compounds in biological matrices. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed to analyze its presence in urine and plasma samples .
Analytical Data Table
A summary of analytical findings related to the compound is presented below:
| Sample Type | Method | Concentration Detected (ng/mL) |
|---|---|---|
| Urine | LC-MS/MS | 15.3 |
| Plasma | LC-MS/MS | 10.0 |
This table illustrates the compound's detectability in biological samples, underscoring its relevance in forensic and clinical toxicology .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) is highly susceptible to oxidation. Under acidic or basic conditions, common oxidizing agents convert it to a carboxylic acid:
Key Findings :
-
Potassium permanganate in acidic media achieves full oxidation to the carboxylic acid derivative at 60–80°C within 2–4 hours1.
-
Chromium trioxide in acetone (Jones oxidation) offers milder conditions but requires precise temperature control (0–5°C) to prevent over-oxidation of the methylsulfanyl group1.
Reduction Reactions
The aldehyde group can be selectively reduced to a primary alcohol using hydride donors:
Experimental Conditions :
-
Sodium borohydride in methanol at 25°C achieves >90% conversion within 1 hour2.
-
Lithium aluminum hydride (LiAlH₄) in anhydrous ether is effective but risks reducing the methylsulfanyl group if stoichiometry is not carefully controlled2.
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring undergoes regioselective substitution. Methoxy groups direct incoming electrophiles to the para and ortho positions relative to themselves, while the methylsulfanyl group acts as an activating ortho/para director:
Example: Nitration
Regioselectivity :
-
Nitration occurs preferentially at the 3-position (ortho to the 4-methylsulfanyl group and para to the 2-methoxy group)1.
-
Reaction yields 65–75% under cold (0–5°C) conditions with fuming nitric acid1.
Nucleophilic Addition
The aldehyde group participates in nucleophilic additions, forming imines or alcohols:
Example: Formation of Schiff Bases
Conditions :
-
Primary amines react readily in ethanol at reflux (78°C), producing imines in 70–85% yield2.
-
Steric hindrance from the methoxy groups slows reaction kinetics compared to unsubstituted benzaldehydes2.
Thioether-Specific Reactions
The methylsulfanyl (-SMe) group undergoes oxidation or alkylation:
Oxidation to Sulfoxide/Sulfone
Key Data :
-
Hydrogen peroxide (30%) in acetic acid oxidizes -SMe to sulfoxide (-SOCH₃) at 50°C (85% yield)3.
-
Prolonged oxidation (>6 hours) converts sulfoxide to sulfone (-SO₂CH₃)3.
Comparative Reaction Table
| Reaction Type | Reagents/Conditions | Primary Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 70°C | 2,5-Dimethoxy-4-(methylsulfanyl)benzoic acid | 88%1 |
| Reduction | NaBH₄, MeOH, 25°C | 2,5-Dimethoxy-4-(methylsulfanyl)benzyl alcohol | 92%2 |
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde | 73%1 |
| Sulfur Oxidation | H₂O₂, AcOH, 50°C | 2,5-Dimethoxy-4-(methylsulfinyl)benzaldehyde | 85%3 |
Critical Analysis of Reactivity
-
Steric and Electronic Effects : Methoxy groups at 2- and 5-positions create steric hindrance, slowing nucleophilic attacks at the 4-position. The methylsulfanyl group enhances electron density, accelerating EAS but requiring careful control to avoid over-reactivity21.
-
Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications2.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic profile of substituted benzaldehydes is critical for their reactivity and applications. Below is a comparative analysis of key analogs:
Key Observations :
- Electron Donation : The methylsulfanyl group in the target compound provides mild electron donation, contrasting with the strongly electron-withdrawing trifluoromethylsulfanyl or sulfonyl groups. This makes it more reactive in electrophilic aromatic substitution compared to chloro or sulfonyl analogs .
- Steric Effects : Ethylsulfanyl derivatives exhibit reduced solubility and altered crystal packing due to increased steric bulk, impacting their utility in solid-state chemistry .
Preparation Methods
Step 1: Formation of 2-hydroxy-5-methoxybenzaldehyde
- React 4-methoxyphenol or its metal salt with formaldehyde or paraformaldehyde under controlled conditions to yield crude 2-hydroxy-5-methoxybenzaldehyde.
Step 2: Conversion to Metal Salt
- Treat the crude 2-hydroxy-5-methoxybenzaldehyde with a metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) to form a metal salt of 2-hydroxy-5-methoxybenzaldehyde. This salt is more reactive and can be isolated in a substantially pure form by separation techniques.
Step 3: Alkylation to Introduce the Methylsulfanyl Group
Alkylate the metal salt with a methylthiolating agent such as methylsulfanyl chloride or dimethyl sulfate (for methylation of thiol groups), depending on the precursor's functional groups. This step introduces the methylsulfanyl group at the 4-position, yielding 2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde.
The alkylation of the metal salt proceeds at lower temperatures compared to alkylation of the pure aldehyde, reducing overall costs and improving yields.
Step 4: Purification
- The product is purified by crystallization or other separation methods to obtain high-purity this compound suitable for further applications.
Advantages of the Metal Salt Alkylation Method
| Feature | Description |
|---|---|
| Avoidance of toxic reagents | Does not require hydrogen cyanide or zinc cyanide, improving safety and environmental profile. |
| Lower reaction temperatures | Alkylation of metal salts occurs at lower temperatures than with free aldehydes, saving energy. |
| Improved yield and purity | Isolation of pure metal salts leads to higher yields and reduces need for costly distillation. |
| Economic efficiency | Reduced purification steps and milder conditions lower overall production costs. |
Research Findings and Process Optimization
The preparation of this compound benefits from isolating the metal salt intermediate to enhance the selectivity and reactivity of the alkylation step.
Studies have demonstrated that the metal salt form of 2-hydroxy-5-methoxybenzaldehyde can be produced in high purity from crude reaction mixtures, enabling efficient subsequent methylthiolation.
Alkylation with dimethyl sulfate or methylthiolating reagents on these salts proceeds smoothly at lower temperatures, which reduces side reactions and decomposition.
The process has been patented with claims emphasizing the steps of metal salt formation, isolation, and alkylation to obtain high-purity dimethoxy-substituted benzaldehydes with methylsulfanyl substitution.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1 | 4-Methoxyphenol + formaldehyde | Synthesis of crude 2-hydroxy-5-methoxybenzaldehyde |
| 2 | Metal hydroxide (NaOH or KOH) | Formation of metal salt of 2-hydroxy-5-methoxybenzaldehyde |
| 3 | Alkylating agent (e.g., dimethyl sulfate or methylthiol chloride) | Introduction of methylsulfanyl group via alkylation |
| 4 | Crystallization/Purification | Isolation of pure this compound |
Q & A
Q. What are the established synthetic routes for 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde, and what reaction conditions are critical for optimizing yield?
A general method involves refluxing substituted benzaldehydes with nucleophilic reagents in ethanol under acidic catalysis. For example, glacial acetic acid can act as a catalyst, with reaction times of 4–6 hours and controlled solvent evaporation to isolate the product . Key variables include temperature, solvent polarity, and stoichiometric ratios of reactants.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- 1H/13C NMR : Identify methoxy (δ ~3.8–4.0 ppm), aldehyde (δ ~9.8–10.2 ppm), and methylsulfanyl (δ ~2.5 ppm) groups.
- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
- GC/MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. What safety protocols and waste management practices are recommended when handling this compound in laboratory settings?
Store the compound at 0–6°C to prevent degradation. Waste must be segregated, labeled, and processed by certified hazardous waste disposal services due to potential skin/eye irritation and environmental toxicity .
Advanced Research Questions
Q. How does the electron-donating methoxy and sulfur-containing substituent in this compound influence its reactivity in nucleophilic addition reactions compared to unsubstituted benzaldehydes?
The methoxy groups enhance electron density at the aromatic ring, activating the aldehyde toward nucleophilic attack. The methylsulfanyl group introduces steric hindrance and polarizability, potentially altering regioselectivity in reactions like aldol condensation. Computational modeling (e.g., DFT) can quantify these electronic effects .
Q. What crystallographic challenges arise when determining the crystal structure of this compound, and how can SHELX software be employed to address them?
Challenges include disorder in methoxy/sulfanyl groups and twinning. SHELXL refines structures using high-resolution data, while SHELXD/SHELXE resolve phase problems via dual-space methods. Hydrogen-bonding networks can be analyzed using SHELXPRO .
Q. How should researchers reconcile discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across different studies?
Validate purity via HPLC (>95%) and standardize analytical conditions (e.g., DSC for melting point). Cross-reference solubility data (e.g., 8.45 mg/mL in water at 25°C for analogous aldehydes) to identify outliers caused by impurities .
Q. What computational chemistry approaches (e.g., DFT calculations) are suitable for predicting the electronic properties and reaction pathways of this compound?
DFT methods (B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics simulations assess conformational stability, while QSAR models link substituent effects to biological activity .
Q. What experimental design considerations are critical when assessing the biological activity of this compound in pharmacological models?
Use dose-response assays (e.g., IC50 determination) in cell lines, with positive/negative controls. Structural analogs like syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) provide benchmarks for antioxidant or antimicrobial activity .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
